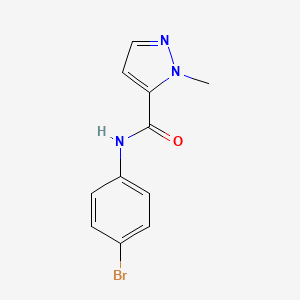
N-(4-Bromphenyl)-1-methyl-1H-pyrazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.125. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die synthetisierte Verbindung wurde auf ihr antimikrobielles Potenzial hin untersucht. Sie wurde gegen bakterielle und pilzliche Stämme getestet. Besonders hervorzuheben ist die vielversprechende Aktivität gegen grampositive Krankheitserreger, einschließlich Enterococcus faecium-Biofilminfektionen . Weitere Forschung könnte ihren Wirkmechanismus untersuchen und ihre Wirksamkeit optimieren.
Thiazol-Derivate
Es wurden Anstrengungen unternommen, um die pharmakologischen Aktivitäten von neu synthetisierten N-(4-(4-Bromphenyl)thiazol-2-yl)-2-chloracetamid-Derivaten zu untersuchen. Diese Verbindungen könnten antimikrobielle und Antikrebsmedikamentenresistenz bekämpfen . Die Untersuchung ihrer spezifischen Ziele und Mechanismen ist entscheidend.
Zusammenfassend lässt sich sagen, dass N-(4-Bromphenyl)-1-methyl-1H-pyrazol-5-carboxamid in verschiedenen Bereichen, von der antimikrobiellen Wirkung bis hin zur Medikamentenentwicklung, vielversprechend ist. Forscher sollten sein Potenzial weiter untersuchen, um seine volle therapeutische Fähigkeit freizusetzen. 🌟
Wirkmechanismus
Target of Action
The primary targets of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The exact mode of action of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide It’s known that such compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide These properties play a crucial role in the bioavailability of the compound .
Result of Action
The molecular and cellular effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide Similar compounds have been known to induce various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
It is believed that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in laboratory settings are currently under study. This includes investigations into the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide in animal models are ongoing. These studies aim to understand how the effects of this compound vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies into any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research into the subcellular localization of N-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is ongoing. This includes investigations into any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-10(6-7-13-15)11(16)14-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNZEARNRHAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
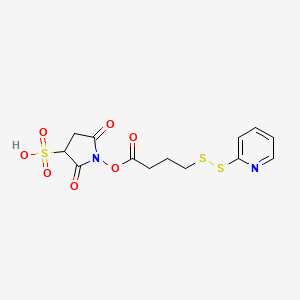
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2469594.png)
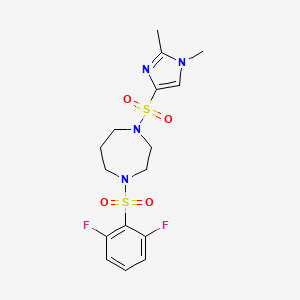
![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)

![2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2469602.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
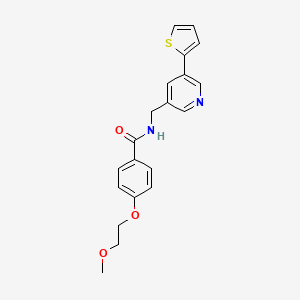
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2469605.png)
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide](/img/structure/B2469609.png)

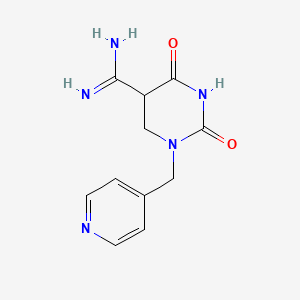
![2-({1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2469613.png)
